molecular formula C6H5CaNO2 B3057541 3-Pyridinecarboxylicacid, calcium salt (2:1) CAS No. 823-77-8

3-Pyridinecarboxylicacid, calcium salt (2:1)

Cat. No. B3057541
CAS RN: 823-77-8
M. Wt: 163.19 g/mol
InChI Key: ANAYXXGDTUJQKJ-UHFFFAOYSA-N
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Description

Calcium Nicotinate is a compound that combines nicotinic acid (also known as Niacin or Vitamin B3) with calcium. It is used as a source of niacin and calcium in dietary supplements . Nicotinic acid is a stimulatory alkaloid found in tobacco products that is often used for the relief of nicotine withdrawal symptoms and as an aid to smoking cessation .


Synthesis Analysis

The synthesis of Nicotine, a component of Calcium Nicotinate, involves a four-step process . The first step involves the allylation of pyridinecarboxaldehyde. The second step involves the conversion of the resulting alcohol to a chiral azide. The third step involves an intramolecular hydroboration-cycloalkylation of the azido-olefin. The final step involves the alkylation of Nornicotine to produce Nicotine . The synthesis of Calcium Oxide, another component of Calcium Nicotinate, involves a precipitation method using CaCl2 and NaOH as starting raw materials .


Molecular Structure Analysis

The molecular formula of Calcium Nicotinate is C12H8CaN2O4 . It has an average mass of 284.281 Da and a mono-isotopic mass of 284.010986 Da .


Chemical Reactions Analysis

Calcium, a component of Calcium Nicotinate, is a very active metal. It reacts with water and tarnishes rapidly in air . Nicotinic acid, another component of Calcium Nicotinate, can form esters and anhydrides and can be reduced .


Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a melting point of 842°C and a boiling point of 1484°C. Its density is 1.55 g/cm³ . The molecular formula of Calcium Nicotinate is C12H8CaN2O4 .

Scientific Research Applications

Cardiovascular Health and Lipid Management

Calcium nicotinate, a derivative of nicotinic acid (niacin), has been explored for its potential effects on cardiovascular health. Research indicates that nicotinic acid is effective in managing lipid profiles, which is crucial in preventing cardiovascular diseases. For instance, studies have shown that nicotinic acid can induce secretion of prostaglandin D2 in human macrophages, a response associated with the lipid-lowering effects of niacin (Meyers et al., 2007). Additionally, nicotinic acid has been used in the treatment of dyslipidemic diseases, primarily mediated by the G protein-coupled receptor GPR109A, suggesting its potential in regulating lipid levels (Santolla et al., 2014).

Neuroprotection and Neurological Applications

Nicotinamide, a form of vitamin B3 and a derivative of nicotinic acid, has demonstrated neuroprotective effects. Studies have shown that nicotinamide can protect neuronal cells under conditions of hypoxia/reoxygenation, potentially through mechanisms involving the reduction of reactive oxygen species and intracellular calcium influx (Shen et al., 2004). Moreover, the regulation of intracellular calcium by nicotinic acid derivatives like nicotinamide has implications in neuronal excitability and neuroprotection, as demonstrated in studies involving primary cortical cultures (Stevens et al., 2003).

Metabolic and Age-Related Disorders

Nicotinamide adenine dinucleotide (NAD+), for which nicotinamide is a precursor, plays a crucial role in metabolism and age-related disorders. NAD+ is involved in processes like energy production, DNA repair, and calcium-dependent signaling, with its levels reportedly declining in age-related diseases. Therapeutic strategies aiming to raise NAD+ levels, possibly through nicotinamide supplementation, have shown promise in managing age-associated degenerative diseases (Braidy & Liu, 2020).

Renal Health and Phosphate Control

In renal health, particularly for patients undergoing hemodialysis, nicotinamide has been investigated for its ability to control hyperphosphatemia. Nicotinamide acts as an inhibitor of sodium-dependent phosphate cotransport, leading to reduced serum phosphorus levels, an essential factor in managing patients with kidney diseases (Takahashi et al., 2004).

Mechanism of Action

Nicotine, a component of Calcium Nicotinate, acts as an agonist at nicotinic acetylcholine receptors . When nicotine binds to these receptors, it allows ions such as potassium and calcium to enter the cell. These ions then activate other receptor channels which further increase the calcium concentration in the nerves .

Safety and Hazards

Calcium Nitrate Tetrahydrate, a compound similar to Calcium Nicotinate, is harmful if swallowed and causes serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

CAS RN

823-77-8

Molecular Formula

C6H5CaNO2

Molecular Weight

163.19 g/mol

IUPAC Name

calcium;pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2.Ca/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);

InChI Key

ANAYXXGDTUJQKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Ca+2]

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.[Ca]

Other CAS RN

823-77-8

Related CAS

59-67-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylicacid, calcium salt (2:1)
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3-Pyridinecarboxylicacid, calcium salt (2:1)
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3-Pyridinecarboxylicacid, calcium salt (2:1)
Reactant of Route 4
3-Pyridinecarboxylicacid, calcium salt (2:1)
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3-Pyridinecarboxylicacid, calcium salt (2:1)
Reactant of Route 6
3-Pyridinecarboxylicacid, calcium salt (2:1)

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